6-Thia-1-azaspiro[3.4]octane 6,6-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Thia-1-azaspiro[34]octane 6,6-dioxide is a spirocyclic compound with a unique structure that includes a sulfur atom and a nitrogen atom within its ring system
Preparation Methods
The synthesis of 6-Thia-1-azaspiro[3.4]octane 6,6-dioxide typically involves the annulation of cyclopentane and four-membered rings using readily available starting materials and conventional chemical transformations . The reaction conditions often require minimal chromatographic purifications to yield the desired compound efficiently
Chemical Reactions Analysis
6-Thia-1-azaspiro[3.4]octane 6,6-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Thia-1-azaspiro[3.4]octane 6,6-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and spirocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Thia-1-azaspiro[3.4]octane 6,6-dioxide involves its interaction with molecular targets and pathways within biological systems. The sulfur and nitrogen atoms in the compound can form bonds with various biomolecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-Thia-1-azaspiro[3.4]octane 6,6-dioxide can be compared with other similar spirocyclic compounds, such as:
- 2-Boc-8-hydroxy-6-thia-2-azaspiro[3.4]octane 6,6-dioxide
- 6lambda6-thia-1-azaspiro[3.4]octane-6,6-dione hydrochloride
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of sulfur and nitrogen atoms within the spirocyclic framework, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H11NO2S |
---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
7λ6-thia-1-azaspiro[3.4]octane 7,7-dioxide |
InChI |
InChI=1S/C6H11NO2S/c8-10(9)4-2-6(5-10)1-3-7-6/h7H,1-5H2 |
InChI Key |
SGZORFSHPUFKAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC12CCS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.